molecular formula C23H20N4O4 B2933440 N-(3-methoxyphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide CAS No. 1326846-50-7

N-(3-methoxyphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide

Cat. No. B2933440
CAS RN: 1326846-50-7
M. Wt: 416.437
InChI Key: DGGXLRWXLNYVPC-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide is a useful research compound. Its molecular formula is C23H20N4O4 and its molecular weight is 416.437. The purity is usually 95%.
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Scientific Research Applications

Computational and Pharmacological Evaluation

A study conducted by Faheem (2018) explored the computational and pharmacological potential of novel derivatives, including 1,3,4-oxadiazole and pyrazole compounds, for their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This research highlights the compound's diverse pharmacological applications, including its moderate inhibitory effects in various assays, indicating its potential in therapeutic developments (Faheem, 2018).

Antimicrobial and Antitumor Activity

Kaya et al. (2017) designed and synthesized hydrazide and oxadiazole derivatives using 3-methoxyphenol as a starting substance. These compounds were evaluated for their in vitro antimicrobial activity and antiproliferative activity against human tumor cell lines. The study found that certain derivatives exhibited significant inhibitory activity, highlighting the compound's potential in antimicrobial and antitumor applications (Kaya et al., 2017).

Anticancer Properties

Vinayak et al. (2014) synthesized novel 2-chloro N-aryl substituted acetamide derivatives and screened them for cytotoxicity on various human leukemic cell lines. The study aimed to explore the compound's anticancer properties, with some derivatives showing significant cytotoxicity, indicating the potential for further investigation in cancer therapy (Vinayak et al., 2014).

Metabolic and Toxicological Studies

Coleman et al. (2000) investigated the metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes. This study provides insights into the metabolic pathways and potential toxicological profiles of compounds related to N-(3-methoxyphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide, contributing to the understanding of its pharmacokinetics and safety profile (Coleman et al., 2000).

properties

IUPAC Name

N-(3-methoxyphenyl)-2-[5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O4/c1-15-5-3-6-16(11-15)22-25-23(31-26-22)17-9-10-21(29)27(13-17)14-20(28)24-18-7-4-8-19(12-18)30-2/h3-13H,14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGXLRWXLNYVPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxyphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide

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